

What are the physical and chemical properties of Methoxyacetic Acid?

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Compound of Interest

Compound Name: Methoxyacetic Acid

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Methoxyacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Methoxyacetic Acid** (MAA). It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and visual representations of these processes.

Physical Properties of Methoxyacetic Acid

Methoxyacetic acid is a colorless, viscous liquid with a pungent odor.^[1] It is hygroscopic, meaning it readily absorbs moisture from the air.^[2] Key physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₃ H ₆ O ₃	[3]
Molecular Weight	90.08 g/mol	[4][5]
Appearance	Clear, colorless to very slightly yellow, viscous liquid	[1][2][3]
Melting Point	7-9 °C (45-48 °F; 280-282 K)	[1][3][5]
Boiling Point	202-204 °C (396-399 °F; 475-477 K) at 760 mmHg	[1][3][5]
Density	1.174 - 1.177 g/cm ³ at 20-25 °C	[1][3][5]
Refractive Index	n _{20/D} 1.417	[3][5]
Vapor Pressure	1.8 mbar at 20 °C; 4.8 mbar at 50 °C	[1]
Flash Point	>110 °C (>230 °F)	[3][4]
Water Solubility	Freely soluble	[1][3]
Solubility in other solvents	Soluble in ethanol and diethyl ether	[1]

Chemical Properties of Methoxyacetic Acid

Methoxyacetic acid is a monocarboxylic acid and an ether.[6] Its chemical behavior is characterized by the reactivity of both the carboxylic acid and the ether functional groups.

Acidity

With a pKa of 3.57, **methoxyacetic acid** is a stronger acid than acetic acid (pKa 4.76) and glycolic acid (pKa 3.83).[1] This increased acidity is attributed to the electron-withdrawing inductive effect of the methoxy group.

Reactivity and Incompatibilities

Methoxyacetic acid is incompatible with strong oxidizing agents and strong bases.[2] It can react violently with these substances. The material is also corrosive.[2]

Decomposition

When heated to decomposition, **methoxyacetic acid** emits irritating and toxic fumes and gases, including carbon monoxide and carbon dioxide.[2]

Experimental Protocols

Synthesis of Methoxyacetic Acid

Methoxyacetic acid can be synthesized via the oxidation of 2-methoxyethanol. Two primary methods are outlined below.

Method 1: Catalytic Oxidation with Oxygen

This method utilizes a Platinum on carbon (Pt/C) catalyst and oxygen as the oxidant in an aqueous solution.

- Materials: 2-methoxyethanol, deionized water, 5 wt% Pt/C catalyst, oxygen gas.
- Procedure:
 - In a high-pressure autoclave, combine 2-methoxyethanol (e.g., 30 mL, 28.8 g), deionized water (e.g., 45 mL), and the Pt/C catalyst (e.g., 0.32 g).
 - Pressurize the reactor with oxygen to a desired pressure (e.g., 0.8 MPa).
 - Heat the reaction mixture to a specified temperature (e.g., 80°C) and maintain for a set duration (e.g., 6 hours).
 - After the reaction, cool the reactor to room temperature.
 - Recover the catalyst by filtration and washing.
 - The filtrate is then subjected to reduced pressure distillation to isolate the **methoxyacetic acid**. The fraction collected at 92-94°C/10 mmHg yields the pure product.[4]

Method 2: Oxidation with Nitric Acid

This method employs nitric acid as the oxidizing agent with a copper chloride catalyst.

- Materials: 2-methoxyethanol, industrial grade nitric acid, cupric chloride.
- Procedure:
 - In a four-hole boiling flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add nitric acid (e.g., 150 g) and cupric chloride (e.g., 0.5 g).
 - Slowly add 2-methoxyethanol (e.g., 50 g) to the stirred mixture. The reaction is exothermic, and the temperature will rise.
 - Maintain the reaction temperature at approximately 100°C for about 10 hours.
 - After the reaction is complete, the resulting solution is distilled under reduced pressure. The fraction collected at 88-92 °C/mmHg is **methoxyacetic acid**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of **methoxyacetic acid** in biological and environmental samples.

- Sample Preparation (for leather and textile samples):
 - Accurately weigh 0.5-1.0 g of the pretreated sample into a glass reaction bottle.
 - Add 5-10 mL of methanol and sonicate for 40-50 minutes.
 - Cool the extract to room temperature and filter through a 0.45 µm PTFE microporous membrane. The filtrate is the test sample.^[7]
- GC-MS Conditions:
 - Chromatographic Column: Rxi-624sil MS (60m x 0.32mm x 1.8 µm).

- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- Carrier Gas: High-purity helium at a flow rate of 2 ml/min.
- Oven Temperature Program: Initial temperature of 60°C for 1 min, then ramp at 30°C/min to 150°C, followed by a ramp of 8°C/min to 180°C and hold for 3 min.[7]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Interface Temperature: 260 °C.
 - Detection Mode: Full ion scan for qualitative analysis and selected ion monitoring for quantitative analysis.[7]

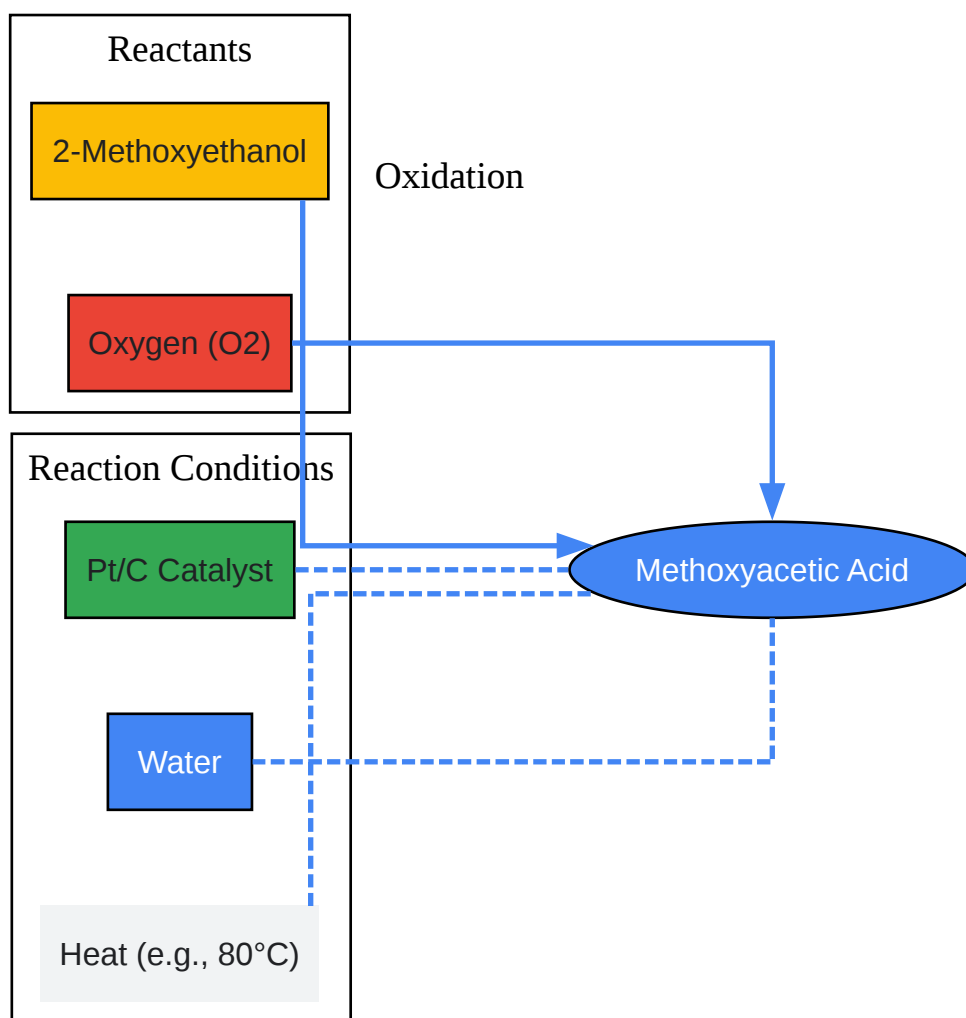
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of **methoxyacetic acid**.

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier such as phosphoric acid or formic acid (for MS compatibility).[6]
- Column: A reverse-phase column, such as a Newcrom R1 or C18.[6]
- Detection: UV detection or mass spectrometry (MS).

Visualizations

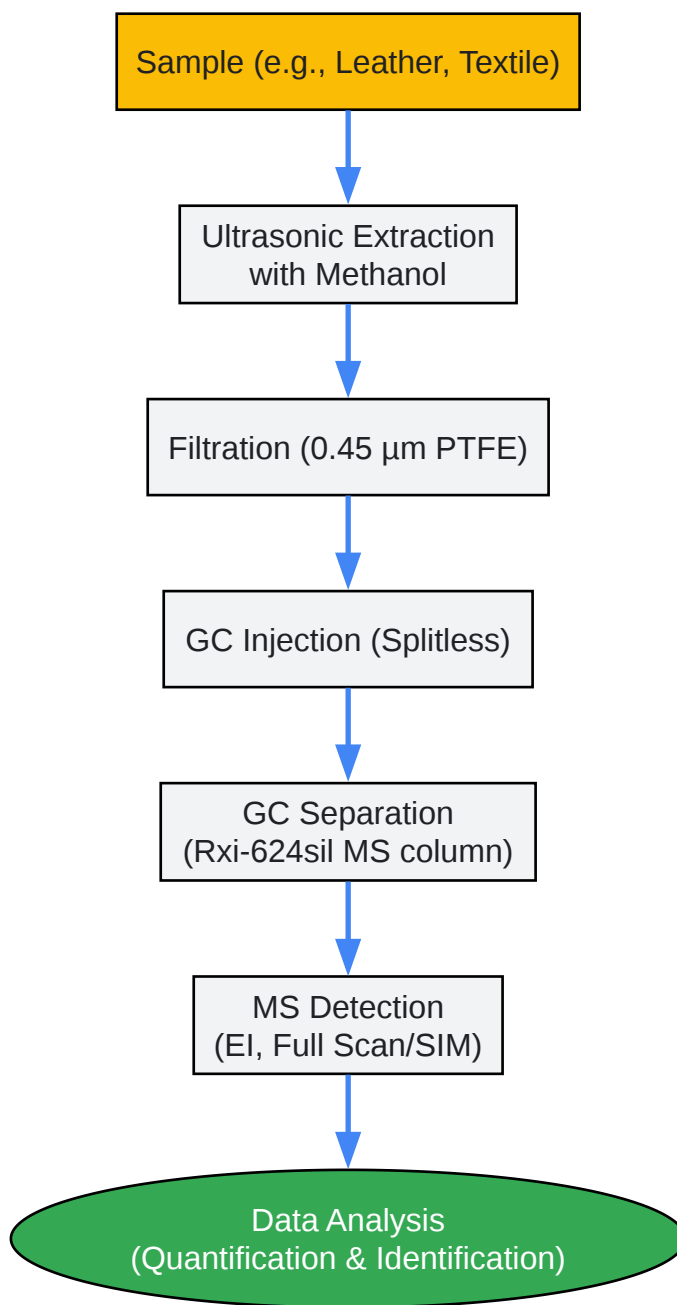
Synthesis of Methoxyacetic Acid



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Caption: Catalytic oxidation of 2-Methoxyethanol to **Methoxyacetic Acid**.

Analytical Workflow for Methoxyacetic Acid using GC-MS



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Caption: General workflow for the analysis of **Methoxyacetic Acid** by GC-MS.

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